

A Comparative Guide to the Photostabilization Efficiency of Hindered Amine Light Stabilizers (HALS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate*

Cat. No.: B179441

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HALS Performance with Supporting Experimental Data

Hindered Amine Light Stabilizers (HALS) are a critical class of additives used to protect polymeric materials from degradation caused by exposure to ultraviolet (UV) radiation. By scavenging free radicals generated during photo-oxidation, HALS significantly extend the service life of plastics, coatings, and other materials, preserving their mechanical integrity and appearance. This guide provides a quantitative comparison of the photostabilization efficiency of various commercially significant HALS, supported by detailed experimental protocols.

Quantitative Performance Data

The following tables summarize the performance of different HALS in polypropylene (PP) and polyethylene (PE) under accelerated weathering conditions. The data is presented as the retention of initial properties after a specified duration of exposure, providing a direct comparison of their photostabilization efficiency.

Polypropylene (PP) Thick Sections

Test Conditions: Xenon Arc Accelerated Weathering (similar to ASTM G155) Exposure

Duration: 4800 hours Material: 1 mm thick injection-molded PP plaques

HALS Type	Trade Name	% Gloss Retention (60°)	Color Change (ΔE)
Monomeric	Tinuvin® 770	75	3.5
Polymeric	Chimassorb® 944	85	2.8
Synergistic Blend	Tinuvin® 791 (Chimassorb® 944 & Tinuvin® 770)	90	2.5

Polypropylene (PP) Tapes

Test Conditions: Xenon Arc Accelerated Weathering (similar to ASTM G155) Exposure

Duration: 2000 hours Material: 50 µm thick PP tapes

HALS Type	Trade Name	% Tensile Strength Retention
Monomeric	Tinuvin® 770	60
Polymeric	Chimassorb® 944	75
Synergistic Blend	Tinuvin® 791 (Chimassorb® 944 & Tinuvin® 770)	85

Low-Density Polyethylene (LDPE) Film

Test Conditions: Xenon Arc Accelerated Weathering (similar to ASTM G155) Exposure

Duration: 2400 hours Material: 150 µm thick LDPE film

HALS Type	Trade Name	% Elongation at Break Retention
Polymeric	Chimassorb® 944	50
Synergistic Blend	Tinuvin® 783 (Chimassorb® 944 & Tinuvin® 622)	70

Key Observations

- Synergistic Blends: The combination of low and high molecular weight HALS, as seen in Tinuvin® 791 and Tinuvin® 783, consistently demonstrates superior performance in both gloss retention and preservation of mechanical properties compared to individual HALS.
- High Molecular Weight (HMW) HALS: Polymeric HALS like Chimassorb® 944 generally offer better long-term stability than low molecular weight (LMW) HALS like Tinuvin® 770, particularly in terms of retaining mechanical properties. This is attributed to their lower volatility and reduced migration within the polymer matrix.[\[1\]](#)
- NOR HALS: For applications in agricultural films where contact with acidic pesticides and herbicides is common, NOR HALS like Tinuvin® NOR 371 are specifically designed to offer superior resistance to deactivation by these chemicals, ensuring prolonged film durability.[\[2\]](#)

Experimental Protocols

The data presented in this guide is based on standardized accelerated weathering test methods designed to simulate the effects of long-term outdoor exposure.

Xenon Arc Accelerated Weathering (ASTM G155)

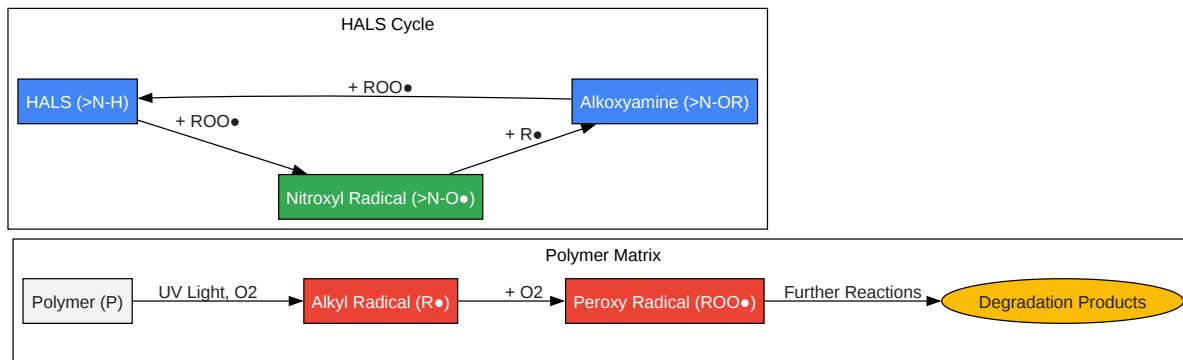
This method is widely used to replicate the full spectrum of sunlight, including UV, visible, and infrared radiation.

Methodology:

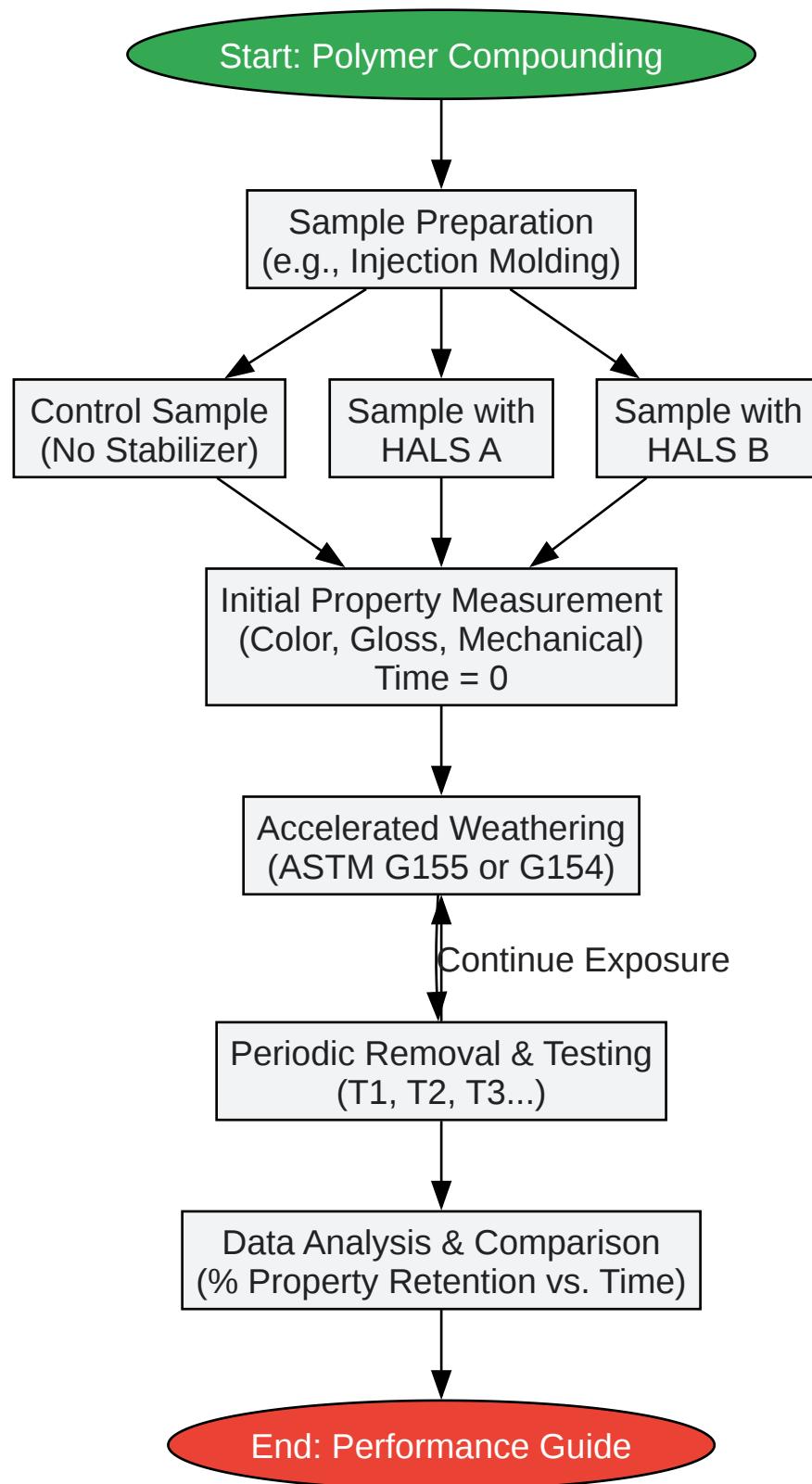
- Sample Preparation: Polymer samples are prepared with a specific concentration of the HALS being tested. Control samples without any light stabilizer are also prepared for comparison.
- Exposure: The samples are placed in a Xenon Arc test chamber and subjected to controlled cycles of light and moisture. The specific cycle conditions (e.g., irradiance, temperature, humidity, and water spray) are defined by the standard and the specific application requirements.
- Evaluation: At predetermined intervals, the samples are removed from the chamber, and their properties are measured.

- Gloss Retention: Measured using a gloss meter at a specified angle (e.g., 60°) according to ASTM D523. The percentage of the initial gloss is then calculated.
- Color Change (ΔE): Measured using a spectrophotometer. The color difference (ΔE) is calculated using the CIELAB color space, which quantifies the change in lightness (L), red/green (a), and yellow/blue (b*) coordinates. A higher ΔE value indicates a greater change in color.
- Mechanical Properties: Tensile strength and elongation at break are measured using a universal testing machine according to relevant ASTM standards (e.g., ASTM D882 for thin plastic sheeting). The percentage of the initial property retained is then calculated.

Fluorescent UV Accelerated Weathering (ASTM G154)


This method uses fluorescent lamps to simulate the short-wave UV portion of sunlight.

Methodology:


- Sample Preparation: Similar to the Xenon Arc test, polymer samples with and without HALS are prepared.
- Exposure: Samples are exposed to cycles of UV radiation and moisture (condensation) in a QUV test chamber. Different types of fluorescent lamps (e.g., UVA-340, UVB-313) can be used to simulate different UV spectra.
- Evaluation: The evaluation of gloss retention, color change, and mechanical properties is performed in the same manner as described for the Xenon Arc test.

HALS Mechanism of Action and Experimental Workflow

The following diagrams illustrate the photostabilization mechanism of HALS and a typical experimental workflow for their evaluation.

[Click to download full resolution via product page](#)

Caption: The regenerative cycle of HALS in preventing polymer degradation.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for comparing HALS performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. longchangchemical.com [longchangchemical.com]
- 2. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to the Photostabilization Efficiency of Hindered Amine Light Stabilizers (HALS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179441#quantitative-comparison-of-photostabilization-efficiency-with-different-hals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com